Cas no 92204-03-0 (Cyclooctane-d16)

Cyclooctane-d16 (C8D16) is a fully deuterated analog of cyclooctane, where all hydrogen atoms are replaced by deuterium. This isotopically labeled compound is primarily used as a solvent or internal standard in nuclear magnetic resonance (NMR) spectroscopy, offering minimal interference with proton signals due to its lack of residual protons. Its high isotopic purity (>98% D) ensures reliable results in quantitative and structural analyses. Cyclooctane-d16 is also valued for its chemical stability and inertness, making it suitable for studies involving reactive intermediates or sensitive reactions. Applications include mechanistic investigations, kinetic studies, and as a reference material in spectroscopic techniques.
Cyclooctane-d16 structure
Cyclooctane-d16 structure
Product name:Cyclooctane-d16
CAS No:92204-03-0
MF:C8H16
MW:128.311229705811
CID:800509
PubChem ID:71309594

Cyclooctane-d16 Chemical and Physical Properties

Names and Identifiers

    • Cyclooctane-d16(7CI,9CI)
    • CYCLOOCTANE-D16
    • Cyclooctane-d16neat
    • 92204-03-0
    • D98048
    • Cyclooctane-d16, 98 atom % D
    • (?H??)cyclooctane
    • 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecadeuteriocyclooctane
    • Cyclooctane-d16
    • Inchi: InChI=1S/C8H16/c1-2-4-6-8-7-5-3-1/h1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2
    • InChI Key: WJTCGQSWYFHTAC-SADLKCKLSA-N
    • SMILES: C1CCCCCCC1

Computed Properties

  • Exact Mass: 128.225628446g/mol
  • Monoisotopic Mass: 128.225628446g/mol
  • Isotope Atom Count: 16
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 24
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 0.951 g/mL at 25 °C
  • Melting Point: 10-12 °C(lit.)
  • Boiling Point: 151 °C(lit.)

Cyclooctane-d16 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C991171-50mg
Cyclooctane-d16
92204-03-0
50mg
$ 75.00 2023-09-08
A2B Chem LLC
AH84585-1g
CYCLOOCTANE-D16
92204-03-0
1g
$533.00 2024-07-18
TRC
C991171-100mg
Cyclooctane-d16
92204-03-0
100mg
$ 115.00 2023-09-08
TRC
C991171-10mg
Cyclooctane-d16
92204-03-0
10mg
$ 58.00 2023-09-08
A2B Chem LLC
AH84585-500mg
CYCLOOCTANE-D16
92204-03-0
500mg
$386.00 2024-07-18

Additional information on Cyclooctane-d16

Cyclooctane-d16: A Comprehensive Overview

Cyclooctane-d16, also known as deuterated cyclooctane, is a saturated cyclic hydrocarbon with a unique isotopic composition. Its CAS number, 92204-03-0, identifies it as a distinct compound in the chemical database. This compound has garnered significant attention in recent years due to its applications in various scientific fields, including materials science, organic chemistry, and nuclear magnetic resonance (NMR) spectroscopy. The deuterium substitution in cyclooctane-d16 provides it with unique properties that make it invaluable for specific research and industrial purposes.

The synthesis of cyclooctane-d16 involves the deuteration of cyclooctane, a process that replaces all hydrogen atoms with deuterium. This substitution significantly alters the compound's physical and chemical properties. For instance, the boiling point of cyclooctane-d16 is higher than that of regular cyclooctane due to the increased mass of deuterium, which strengthens the van der Waals forces between molecules. Additionally, the deuterium substitution enhances the stability of the compound under certain conditions, making it suitable for use in high-temperature applications.

One of the most notable applications of cyclooctane-d16 is in NMR spectroscopy. Deuterated compounds are often used as solvents in NMR studies because deuterium does not produce a signal in proton NMR spectra. This property allows researchers to study the proton environment of other compounds without interference from solvent protons. Furthermore, cyclooctane-d16 serves as a reference compound for determining chemical shifts and analyzing molecular structures in complex mixtures.

Recent advancements in materials science have highlighted the potential of cyclooctane-d16 as a precursor for synthesizing advanced materials. For example, researchers have explored its use in creating highly ordered polymers and carbon nanomaterials. The unique isotopic composition of cyclooctane-d16 enables precise control over the synthesis process, leading to materials with enhanced mechanical and thermal properties.

In addition to its scientific applications, cyclooctane-d16 has found niche uses in industrial settings. Its stability and resistance to degradation make it an ideal candidate for use in lubricants and heat transfer fluids. Moreover, its compatibility with various chemical systems allows it to be employed in specialized manufacturing processes where traditional hydrocarbons may not suffice.

The latest studies on cyclooctane-d16 have focused on its environmental impact and sustainability. Scientists are investigating methods to produce this compound more efficiently while minimizing waste and energy consumption. These efforts are part of a broader trend toward greener chemistry practices that aim to reduce the ecological footprint of industrial processes.

In conclusion, cyclooctane-d16 is a versatile compound with a wide range of applications across multiple disciplines. Its unique isotopic composition offers distinct advantages in research and industry, making it an essential tool for scientists and engineers alike. As advancements continue to be made in materials science and analytical techniques, the potential uses of cyclooctane-d16 are expected to expand further, solidifying its role as an important compound in modern chemistry.

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